molecular formula C11H13ClO B067885 2,3,4,5-Tetramethylbenzoyl chloride CAS No. 170928-70-8

2,3,4,5-Tetramethylbenzoyl chloride

Cat. No.: B067885
CAS No.: 170928-70-8
M. Wt: 196.67 g/mol
InChI Key: FXBGRCWQNRQBSG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethylbenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

170928-70-8

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2,3,4,5-tetramethylbenzoyl chloride

InChI

InChI=1S/C11H13ClO/c1-6-5-10(11(12)13)9(4)8(3)7(6)2/h5H,1-4H3

InChI Key

FXBGRCWQNRQBSG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)C)C(=O)Cl

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C(=O)Cl

Synonyms

Benzoylchloride,2,3,4,5-tetramethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3 L 3-necked flask is equipped with a condenser, argon inlet, thermowell, magnetic stirrer. The flask is purged with argon then charged with 2,3,4,5-tetramethylbenzoic acid (138.3 g, 0.776 mol), methylene chloride (1.5 L), thionyl chloride (73.5 mL, 1.01 mol) and N, N-dimethylformamide (2.0 mL, 0.026 mol). The resulting suspension is heated to reflux, after a clear solution is formed, heating is continued for 3.5 hours. The solution is allowed to cool then concentrated in vacuo. Last traces of thionyl chloride are removed by co-distillation with toluene (2×100 mL). The remaining oil is dried under high vacuum then used without further purification. Additional reactions are carded out to produce a total of 218 g of 2,3,4,5-tetramethylbenzoyl chloride.
Quantity
138.3 g
Type
reactant
Reaction Step One
Quantity
73.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

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